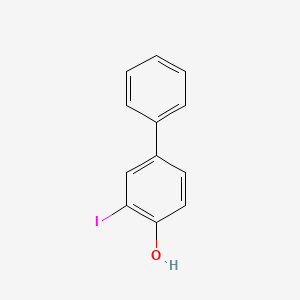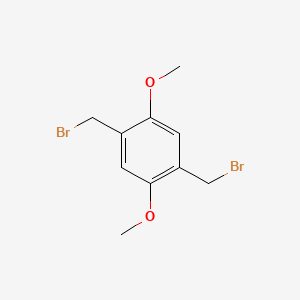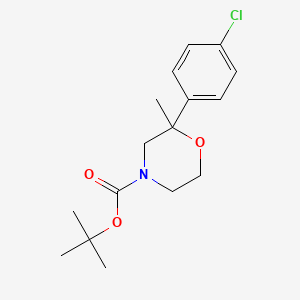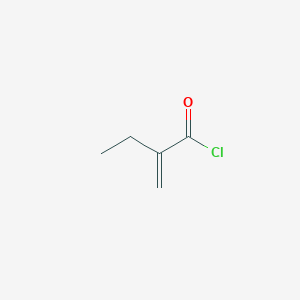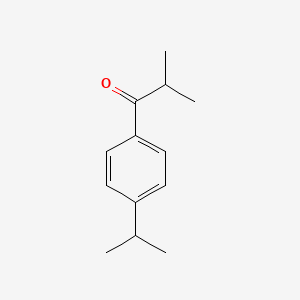
4-联苯甲醛肟
描述
4-Biphenylaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4-biphenylaldehyde, which consists of two benzene rings connected by a single bond, with an aldehyde group attached to one of the benzene rings. The oxime functional group is formed by the reaction of the aldehyde group with hydroxylamine.
科学研究应用
4-Biphenylaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is used in the production of polymers and as a stabilizer in the manufacture of plastics.
作用机制
Target of Action
4-Biphenylaldehyde oxime, also known as (NE)-N-[(4-phenylphenyl)methylidene]hydroxylamine, is a type of oxime compound . Oximes are renowned for their significant roles as acetylcholinesterase reactivators . They have been reported to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . Some oximes are also inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
Mode of Action
The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups . This feature, together with the high polarity of oxime groups, may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds . In addition, oximes can generate nitric oxide .
Biochemical Pathways
Oximes have been shown to affect various biochemical pathways due to their ability to inhibit a wide range of kinases . These kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to downstream effects on cell growth, differentiation, metabolism, and apoptosis .
Pharmacokinetics
The pharmacokinetics of oximes in general is a complex process that depends on their chemical structure, the route of administration, and the individual’s physiological condition .
Result of Action
Oximes in general have been reported to have antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Their ability to inhibit various kinases and enzymes can lead to changes in cellular processes and functions .
Action Environment
The action of 4-biphenylaldehyde oxime, like other oximes, can be influenced by various environmental factors. For instance, the blood-brain barrier (BBB) remains a challenge in the delivery of oximes to the central nervous system (CNS) . The presence of a permanent cationic charge in oximes has made these compounds inefficient in crossing the BBB . Therefore, the environment in which the oxime operates can significantly influence its action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions: 4-Biphenylaldehyde oxime can be synthesized through the reaction of 4-biphenylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium. The general reaction is as follows: [ \text{C}{12}\text{H}{10}\text{CHO} + \text{NH}2\text{OH} \cdot \text{HCl} \rightarrow \text{C}{12}\text{H}_{10}\text{CH=N-OH} + \text{H}_2\text{O} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of 4-biphenylaldehyde oxime may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance the reaction rate.
化学反应分析
Types of Reactions: 4-Biphenylaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include acetic anhydride and phosphorus pentachloride.
Major Products Formed:
Oxidation: 4-Biphenylacetonitrile.
Reduction: 4-Biphenylmethylamine.
Substitution: Various substituted oximes depending on the reagent used.
相似化合物的比较
Benzaldehyde oxime: Similar structure but with a single benzene ring.
Acetophenone oxime: Similar structure but with a ketone-derived oxime group.
4-Biphenylketone oxime: Similar structure but derived from a ketone instead of an aldehyde.
Uniqueness: 4-Biphenylaldehyde oxime is unique due to its biphenyl structure, which provides additional stability and potential for forming more complex structures. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and catalysis.
属性
IUPAC Name |
(NE)-N-[(4-phenylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10,15H/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNAWNXTMKAPFT-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


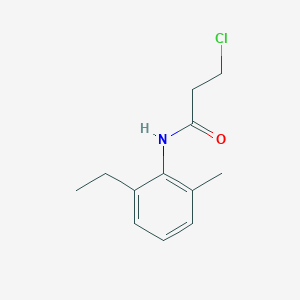
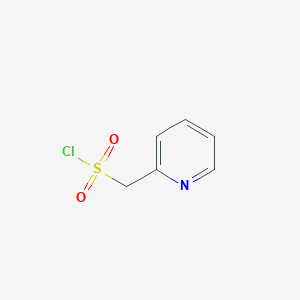
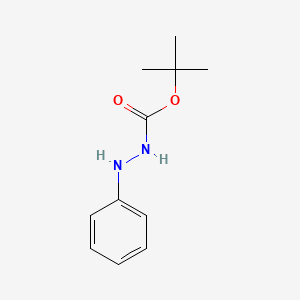
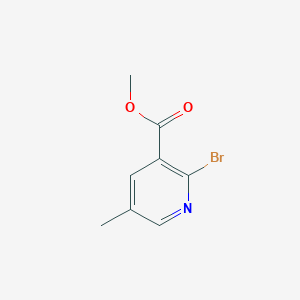
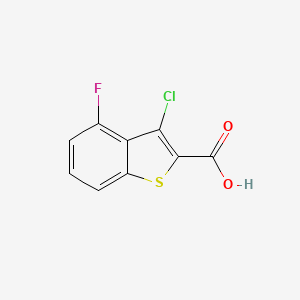
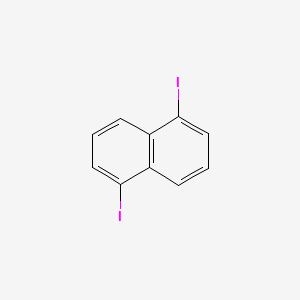
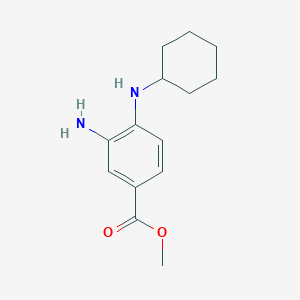
![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)
